molecular formula C13H20N2O3S B14950985 N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide

N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide

Katalognummer: B14950985
Molekulargewicht: 284.38 g/mol
InChI-Schlüssel: IVSNCFZROQVXOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide is an organic compound with a complex structure that includes an ethyl group, an ethylsulfonyl group, and a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, making it a compound of interest for drug development and other applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-ethyl-4-[(methylsulfonyl)amino]benzamide
  • N-ethyl-3-methyl-4-[(methylsulfonyl)amino]benzamide

Uniqueness

N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide is unique due to its specific structural features, such as the presence of an ethylsulfonyl group and its particular arrangement of functional groups. These features may confer distinct chemical and biological properties compared to similar compounds .

Eigenschaften

Molekularformel

C13H20N2O3S

Molekulargewicht

284.38 g/mol

IUPAC-Name

N-ethyl-4-[ethyl(ethylsulfonyl)amino]benzamide

InChI

InChI=1S/C13H20N2O3S/c1-4-14-13(16)11-7-9-12(10-8-11)15(5-2)19(17,18)6-3/h7-10H,4-6H2,1-3H3,(H,14,16)

InChI-Schlüssel

IVSNCFZROQVXOS-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C1=CC=C(C=C1)N(CC)S(=O)(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.